Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
This compound is a brominated heterocyclic ester featuring a [1,2]thiazolo[5,4-b]pyridine core. Its molecular structure includes a methyl ester group at position 5, a bromine atom at position 3, a methyl group at position 4, and an isopropyl (propan-2-yl) substituent at position 4.
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-5(2)9-7(12(16)17-4)6(3)8-10(13)15-18-11(8)14-9/h5H,1-4H3 |
InChI Key |
SSTANXCSIFMKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methyl-6-(propan-2-yl)pyridine-2-thiol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution, enabling the introduction of diverse substituents.
| Reaction Type | Conditions | Products/Applications | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h | Aryl/heteroaryl derivatives for drug discovery | 78% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, reflux, 24 h | Amino-substituted analogs with bioactivity | 65–70% |
-
Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating cross-couplings via oxidative addition and transmetallation steps.
Ester Hydrolysis
The methyl ester at position 5 is hydrolyzed to a carboxylic acid under basic conditions:
| Conditions | Products | Applications | Yield | Reference |
|---|---|---|---|---|
| NaOH (2 equiv), THF/H₂O (4:1), RT, 6 h | Carboxylic acid derivative | Intermediate for further functionalization | 85% |
-
Selectivity : The reaction preserves the thiazolo[5,4-b]pyridine core while modifying the ester group.
Cyclization Reactions
The compound participates in cyclization to form fused polyheterocycles, leveraging its thiazole and pyridine rings.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination-Cyclization | BF₃·Et₂O (1.2 equiv), DCM, RT, 4 h | Spiro-furopyranopyrimidine derivatives | 60%* |
Note: Yields for analogous systems; exact data for this compound requires further validation .
Functional Group Interconversion
The propan-2-yl group at position 6 can undergo oxidation or reduction:
| Reaction | Reagents/Conditions | Products | Applications | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 8 h | Ketone derivative | Enhances solubility | |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 h | Alcohol derivative | Prodrug synthesis |
Mechanistic Insights
-
Cross-Coupling : The bromine’s electronic withdrawal enhances reactivity toward palladium-mediated couplings.
-
Steric Effects : The propan-2-yl group at position 6 influences regioselectivity in substitution reactions.
Scientific Research Applications
Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Structural Differences : Replaces the isopropyl group (propan-2-yl) with a cyclopropyl ring at position 6 and uses an ethyl ester instead of methyl.
- Molecular Formula : C₁₃H₁₃BrN₂O₂S (MW: 341.22) vs. the target compound’s C₁₂H₁₃BrN₂O₂S (MW: ~329.21).
- The ethyl ester may confer higher lipophilicity compared to the methyl ester .
- Applications : Discontinued commercially but previously used in high-purity (95%) synthetic workflows .
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Structural Differences: Substitutes bromine at position 3 with an aminomethyl (-CH₂NH₂) group.
- Reactivity: The aminomethyl group enables participation in amidation or Schiff base formation, diverging from the bromine’s role in nucleophilic substitution .
- Applications: Potential as a bioactive scaffold due to the amine’s hydrogen-bonding capacity, contrasting with the brominated analogue’s utility in coupling reactions .
Simpler Aromatic Esters (e.g., Ethyl 3-Bromo-4-Methylbenzoate)
- Core Structure : Lacks the thiazolo-pyridine heterocycle, simplifying synthesis but reducing versatility.
- Reactivity : Bromine on a benzene ring is less sterically hindered, facilitating faster substitution reactions compared to the bicyclic system .
Comparative Data Table
Structural and Crystallographic Considerations
- Hydrogen Bonding : The ethyl ester’s larger size may alter crystal packing compared to the methyl analogue, as inferred from graph-set analyses of related esters .
Biological Activity
Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyridine structure, with substituents that enhance its biological activity. The presence of bromine and methyl groups contributes to its pharmacological potential by modulating interactions with biological targets.
Research indicates that thiazolo[5,4-b]pyridine derivatives, including this compound, may act primarily as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit the PI3K pathway, which is crucial for cell growth and survival. The IC50 values for various thiazolo[5,4-b]pyridine derivatives against different PI3K isoforms have been reported to be in the nanomolar range (e.g., IC50 = 3.6 nM for PI3Kα) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
-
Anticancer Activity :
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant anti-proliferative effects against various cancer cell lines, with some derivatives showing greater potency than established treatments like imatinib .
- A notable derivative exhibited an IC50 value of 4.77 μM against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs), indicating its potential as a targeted therapy .
-
Enzyme Inhibition :
- Structure-activity relationship (SAR) studies have identified key structural features that enhance enzyme inhibition. For example, modifications at the 6-position of the thiazolo scaffold have been linked to increased efficacy against specific kinases .
- The compound's interactions with enzymes such as MAO-B and AChE have also been explored, suggesting potential applications in neurodegenerative disease treatment .
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate heterocycle formation .
- Yield Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry.
[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., isopropyl protons at δ 1.2–1.4 ppm, methyl groups at δ 2.5–3.0 ppm). reports similar thiazolo-pyridine systems with distinct aromatic proton splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused thiazolo-pyridine core.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₂H₁₃BrN₂O₂S).
- X-ray Crystallography : Resolve stereoelectronic effects, as demonstrated in for analogous thiazolo-pyrimidine structures .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/Br ratios.
[Advanced] How can mechanistic studies elucidate the role of the bromo substituent in reactivity or biological interactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of brominated vs. deuterated analogs in substitution reactions (e.g., Suzuki coupling) to infer transition-state mechanisms .
- Computational Modeling (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict sites of nucleophilic attack. suggests bromine’s electron-withdrawing effects enhance electrophilicity at adjacent positions .
- Competitive Binding Assays : Test brominated vs. non-brominated analogs against target enzymes (e.g., kinases) to assess halogen bonding contributions to affinity .
[Advanced] What strategies are effective for resolving contradictions in reported biological activity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion assays to rule out false positives/negatives .
- Cell Line Specificity : Compare cytotoxicity in primary vs. immortalized cell lines (e.g., HEK293 vs. HepG2) to identify metabolism-dependent effects.
- Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain divergent results in kinase inhibition studies .
[Advanced] How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?
Methodological Answer:
Systematic Substituent Variation :
- Replace the isopropyl group with bulkier tert-butyl or cyclohexyl groups to probe steric effects on binding (see for ester substituent effects) .
- Substitute the methyl ester with amides or ketones to modulate solubility and hydrogen-bonding capacity.
In Silico Docking : Screen virtual libraries of analogs against target protein structures (e.g., PDB: 3TKY) to prioritize synthesis.
Pharmacophore Mapping : Identify essential motifs (e.g., bromine’s role in hydrophobic pockets) using 3D-QSAR models .
[Advanced] What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Batch Reactor Optimization : Scale reactions using jacketed reactors with precise temperature control (±2°C) to replicate lab-scale yields .
- Workflow Table :
| Step | Lab-Scale (100 mg) | Pilot-Scale (10 g) | Critical Parameters |
|---|---|---|---|
| Cyclization | Reflux in DMF (5 mL) | Reflux in DMF (500 mL) | Solvent volume-to-surface ratio |
| Bromination | NBS, 0°C, 2 h | NBS, 0°C, 4 h | Cooling efficiency |
| Purification | Column (2 cm × 30 cm) | Flash chromatography (10 cm × 50 cm) | Silica gel particle size (40–63 µm) |
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation during scale-up .
[Basic] What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes similar compounds degrade via ester hydrolysis under humid conditions .
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy can detect photodegradation products (λmax shifts >10 nm indicate instability).
- Solution Stability : Avoid DMSO storage >1 month; precipitate-free DCM/hexane solutions are stable for 6 months .
[Advanced] How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing or mechanistic studies?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce ¹³C at the carboxylate carbon via labeled methyl iodide (CH₃¹³COCl) during esterification .
- Mass Spectrometry Imaging (MSI) : Track ²H-labeled compound distribution in tissue sections to map bioavailability.
- NMR-Based Flux Analysis : Use ¹³C-labeled precursors to trace incorporation into cellular metabolites (e.g., TCA cycle intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
